3-Amino-1,5-naphthyridin-4-ol
Description
Overview of Naphthyridine Heterocyclic Systems
Naphthyridines are a class of bicyclic heterocyclic aromatic compounds. mdpi.com They are also referred to as diazanaphthalenes, indicating they consist of a naphthalene-like structure where two of the carbon atoms have been substituted with nitrogen atoms. wikipedia.orgnih.gov
Diazanaphthalenes are categorized into two main subgroups: benzodiazines and naphthyridines. wikipedia.orgnih.gov In benzodiazines, both nitrogen atoms are located within the same ring, giving rise to isomers such as cinnoline, quinazoline, quinoxaline, and phthalazine. nih.govaip.org Conversely, naphthyridines feature one nitrogen atom in each of the fused pyridine (B92270) rings. wikipedia.orgnih.gov This arrangement allows for six possible positional isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). mdpi.comacs.org
The position of the nitrogen atoms within the bicyclic framework significantly influences the physical and chemical properties of the isomers. This is evident in the wide range of melting points observed among the different naphthyridine isomers, which reflects variations in their crystal packing and intermolecular interactions. For instance, 1,6-naphthyridine (B1220473) has a melting point below 40 °C, whereas 2,6-naphthyridine (B1209661) melts at a much higher temperature of 114–115 °C. acs.org
Table 1: Isomers of Naphthyridine
| Isomer | Alternative Name |
|---|---|
| 1,5-Naphthyridine (B1222797) | 1,5-Diazanaphthalene |
| 1,6-Naphthyridine | 1,6-Diazanaphthalene |
| 1,7-Naphthyridine (B1217170) | 1,7-Diazanaphthalene |
| 1,8-Naphthyridine (B1210474) | 1,8-Diazanaphthalene |
| 2,6-Naphthyridine | 2,6-Diazanaphthalene |
| 2,7-Naphthyridine | 2,7-Diazanaphthalene |
The first compound of this class was synthesized by Reissert in 1893. mdpi.com However, it was not until 1927 that the first unsubstituted naphthyridines, specifically 1,5-naphthyridine and 1,8-naphthyridine, were synthesized by Bobranski and Sucharda. mdpi.comnih.gov The family of naphthyridine isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, and the isolation of 2,6-naphthyridine in 1965. mdpi.com The name "naphthyridines" was officially indexed in Chemical Abstracts in 1936. nih.gov
The interest in naphthyridine derivatives has grown significantly over the years, largely due to their wide range of applications, particularly in medicinal chemistry. nih.govresearchgate.net Many naphthyridine-based compounds have demonstrated a broad spectrum of biological activities. researchgate.netresearchgate.net For example, derivatives of 1,8-naphthyridine, such as nalidixic acid, have been recognized for their antibacterial properties. wikipedia.org This has spurred extensive research into the synthesis and functionalization of various naphthyridine scaffolds. nih.govnih.gov
The 1,5-Naphthyridine Core: Structural and Electronic Peculiarities
The 1,5-naphthyridine isomer possesses distinct structural and electronic features that set it apart from the other isomers and influence the properties of its derivatives.
The 1,5-naphthyridine framework consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. This arrangement creates a unique electronic distribution within the aromatic system. The reactivity of 1,5-naphthyridines shows similarities to that of quinolines. mdpi.com The presence and position of the two nitrogen atoms make the 1,5-naphthyridine scaffold a privileged structure in the development of novel compounds. thieme-connect.com The scaffold's geometry allows it to act as a ligand, forming complexes with metal ions. rsc.orgnih.gov
Synthetic strategies for constructing the 1,5-naphthyridine core are well-established and include methods like the Skraup and Friedländer reactions, which involve the cyclization of substituted pyridines. nih.govsmolecule.com Other methods include cycloaddition reactions and cross-coupling reactions followed by cyclization. nih.govnih.gov
The 1,5-naphthyridine system is an aromatic, 10-electron heterocycle. The presence of the two nitrogen atoms introduces a degree of electronic asymmetry compared to naphthalene. Resonance structures can be drawn to illustrate the delocalization of pi-electrons across the bicyclic system, with some structures showing a separation of charge. researchgate.net
Studies on the aromaticity of diazanaphthalenes have indicated that they are generally more aromatic than naphthalene. nih.gov The relative aromaticity among the isomers can vary, influencing their stability and reactivity. The electronic nature of the 1,5-naphthyridine core makes it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of any existing substituents. mdpi.com
Positioning of 3-Amino-1,5-naphthyridin-4-ol within Substituted Naphthyridines
This compound is a derivative of the 1,5-naphthyridine core, featuring an amino group at position 3 and a hydroxyl group at position 4. The presence of these electron-donating substituents significantly modifies the electronic properties of the parent ring system. The amino group can increase the electron density of the ring, making it more susceptible to electrophilic attack, while the hydroxyl group can exist in tautomeric equilibrium with a keto form (1,5-naphthyridin-4(1H)-one). nih.govchemsrc.com
The synthesis of substituted 1,5-naphthyridines often involves the functionalization of a pre-formed naphthyridine ring or the use of appropriately substituted precursors in a cyclization reaction. For instance, amino groups can be introduced onto the 1,5-naphthyridine scaffold through various methods, including the Chichibabin reaction or by nucleophilic substitution of a suitable leaving group, such as a halogen. nih.govresearchgate.net Hydroxylated naphthyridines can be prepared through methods like the cyclization of aminopyridines with reagents such as Meldrum's acid. nih.gov
The specific substitution pattern of this compound makes it an interesting candidate for further chemical modification and exploration of its properties. The amino and hydroxyl groups provide reactive sites for derivatization, allowing for the synthesis of a wide range of related compounds.
Importance of Amino and Hydroxyl Substituents at Specific Positions
The introduction of amino and hydroxyl groups onto the naphthyridine scaffold significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. These substituents can modulate the binding affinity and selectivity of naphthyridine derivatives to biological targets. bohrium.com
In a study on 2-amino-1,8-naphthyridines, it was found that substituent modifications significantly affected their binding to pyrimidines in DNA duplexes containing an abasic site. The binding was observed to be an enthalpy-driven process, with the introduction of methyl groups reducing the loss of binding entropy. bohrium.com While this study focuses on a different isomer, it highlights the general principle that substituents like amino groups are key determinants of the molecule's interaction with biological macromolecules.
Furthermore, research on 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine derivatives as HIV-1 integrase inhibitors revealed that the ability to form an intramolecular hydrogen bond between the 4-amino group and a 3-carboxamide carbonyl oxygen was important for antiviral activity. acs.org This underscores the significance of the spatial relationship and interactive potential of amino and other substituents on the naphthyridine ring.
Tautomeric Equilibrium of this compound and Related Oxo Forms
A key characteristic of hydroxynaphthyridines, including this compound, is the existence of tautomeric equilibria. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. curtin.edu.au For 4-hydroxynaphthyridines, this typically involves a keto-enol tautomerism.
Specifically, 1,5-naphthyridin-4-ol (B95804) can exist in equilibrium with its keto form, 1H-1,5-naphthyridin-4-one. thieme-connect.denih.gov Studies on 4-hydroxy-1,5-naphthyridine have shown that this equilibrium is sensitive to the solvent environment. thieme-connect.deacs.org The keto form tends to be the predominant species in polar solvents, while the enol form is favored in nonpolar solvents. thieme-connect.deacs.org This has been investigated using techniques such as infrared and electronic spectroscopy. thieme-connect.deacs.org
The presence of an amino group at the 3-position in this compound can further influence this tautomeric balance. The electronic nature of the amino group can affect the relative stability of the enol and keto forms. While specific experimental data on the tautomeric equilibrium of this compound is not extensively detailed in the provided search results, the general principles of tautomerism in related systems provide a strong basis for understanding its behavior. curtin.edu.aunih.gov
The study of tautomerism is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. curtin.edu.au For example, the ability of a molecule to act as a hydrogen bond donor or acceptor can change depending on whether it is in the enol or keto form, which in turn can affect its binding to a biological target.
Table 1: Tautomeric Forms of 1,5-Naphthyridin-4-ol
| Tautomeric Form | Structure | IUPAC Name |
| Enol Form | Chemical structure of 1,5-Naphthyridin-4-ol | 1,5-Naphthyridin-4-ol |
| Keto Form | Chemical structure of 1H-1,5-naphthyridin-4-one | 1H-1,5-naphthyridin-4-one |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-4-11-6-2-1-3-10-7(6)8(5)12/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQDCTNQCVXJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CN2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627328 | |
| Record name | 3-Amino-1,5-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256923-52-1 | |
| Record name | 3-Amino-1,5-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 1,5 Naphthyridin 4 Ol and Its Derivatives
Established Synthetic Pathways for 1,5-Naphthyridine (B1222797) Core Construction
The assembly of the bicyclic 1,5-naphthyridine system is a cornerstone for accessing its derivatives. Several named reactions and cycloaddition strategies have proven effective in this regard.
Skraup Reaction and its Modifications for 1,5-Naphthyridines
The Skraup reaction, a fundamental method for quinoline (B57606) synthesis, has been successfully adapted for the preparation of 1,5-naphthyridines. nih.govnih.gov This reaction typically involves the treatment of a 3-aminopyridine (B143674) derivative with glycerol (B35011), an oxidizing agent, and a dehydrating agent like sulfuric acid. nih.govmdpi.com The reaction proceeds through a series of steps including the dehydration of glycerol to acrolein, Michael addition of the aminopyridine to acrolein, cyclization, and subsequent oxidation to yield the aromatic 1,5-naphthyridine ring.
Modifications to the classical Skraup conditions have been developed to improve yields and accommodate a wider range of substrates. researchgate.net For instance, the use of milder oxidizing agents can offer better control and higher reproducibility. nih.gov The choice of the starting 3-aminopyridine is critical for the synthesis of substituted 1,5-naphthyridines. To achieve a 3-amino-4-hydroxy-1,5-naphthyridine, a suitably substituted 3-aminopyridine precursor would be required, although direct synthesis of the target compound via a one-pot Skraup reaction is not commonly reported and would likely involve significant challenges in controlling regioselectivity and functional group compatibility.
Table 1: Examples of Skraup and Modified Skraup Reactions for 1,5-Naphthyridines
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Aminopyridine | Glycerol, Sulfuric Acid, Oxidizing Agent | 1,5-Naphthyridine | nih.govmdpi.com |
| Substituted 3-Aminopyridine | Glycerol, Iodine, Dioxane/Water | Substituted 1,5-Naphthyridine | nih.gov |
| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |
| 6-Methoxy-3-aminopyridine | Acetaldehyde | 2-Hydroxy-6-methyl-1,5-naphthyridine | nih.gov |
Friedländer Condensation for Naphthyridine Scaffolds
The Friedländer annulation is another powerful tool for the synthesis of quinolines and has been extended to the synthesis of various naphthyridine isomers, including the 1,5-naphthyridine scaffold. nih.gov This reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). thieme-connect.de
For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-4-carbaldehyde or a related ketone would serve as the starting material. The choice of the coupling partner with the active methylene (B1212753) group is crucial for determining the substitution pattern of the newly formed ring. While the Friedländer reaction is versatile, its application to the direct synthesis of 3-Amino-1,5-naphthyridin-4-ol would necessitate a starting 3-aminopyridine derivative with the amino group at the 3-position and a carbonyl at the 4-position, along with a reaction partner that would introduce the amino and hydroxyl groups at the desired positions of the newly formed ring. This approach often requires multistep synthesis of the appropriately functionalized precursors.
Conrad-Limpach Reactions for 4-Hydroxynaphthyridines and Naphthyridinones
The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines and their corresponding keto-tautomers, 4-quinolones. wikipedia.orgnih.gov This reaction can be adapted for the synthesis of 4-hydroxy-1,5-naphthyridines (or 1,5-naphthyridin-4-ones). The process typically involves the condensation of a 3-aminopyridine with a β-ketoester. mdpi.com The initial condensation is followed by a thermal cyclization to form the naphthyridinone ring system. wikipedia.org
A variation of this reaction, the Gould-Jacobs reaction, involves the reaction of an aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization, which can also lead to 4-hydroxy-1,5-naphthyridine derivatives. nih.gov The Conrad-Limpach and related reactions are particularly relevant for the synthesis of the target molecule as they directly introduce the 4-hydroxyl group. To obtain this compound, a β-ketoester or a malonate derivative bearing a protected amino group at the α-position could potentially be employed. Subsequent deprotection would then yield the desired 3-amino functionality.
Table 2: Conrad-Limpach and Gould-Jacobs Reactions for 4-Hydroxy-1,5-Naphthyridines
| Starting Amine | Reagent | Product Type | Reference |
| 3-Aminopyridine | β-Ketoester | 1,5-Naphthyridin-4-one | mdpi.com |
| 3-Aminopyridine | Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine | nih.gov |
| 3-Aminopyridine | Meldrum's acid | 8-Hydroxy-1,5-naphthyridine | mdpi.com |
Cycloaddition Reactions in 1,5-Naphthyridine Synthesis
Cycloaddition reactions offer a powerful and often stereocontrolled approach to the construction of cyclic systems, including the 1,5-naphthyridine core. These methods typically involve the formation of two new bonds in a single step and can provide access to complex molecular architectures.
Electrocyclic ring closures, a type of pericyclic reaction, can be employed in the synthesis of 1,5-naphthyridines. One such strategy involves the reaction between N-(3-pyridyl)aldimines and alkynes, which, in the presence of a Lewis acid, can undergo a stepwise [4+2]-cycloaddition mechanism. nih.gov This process leads to the formation of a 3-azatriene intermediate, which then undergoes an electrocyclic ring closure followed by tautomerization and aromatization to afford the 1,5-naphthyridine scaffold. mdpi.com The substitution pattern of the final product is determined by the substituents on the starting aldimine and alkyne.
The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is part of either the diene or the dienophile. wikipedia.org This reaction is a valuable tool for the synthesis of nitrogen-containing six-membered rings and has been applied to the synthesis of 1,5-naphthyridine derivatives. nih.govnih.gov In a typical approach, an imine derived from a 3-aminopyridine acts as the azadiene, which then reacts with a dienophile (an alkene or alkyne). nih.gov
These reactions can proceed with high regio- and stereoselectivity, leading to tetrahydro-1,5-naphthyridine intermediates, which can then be aromatized to the corresponding 1,5-naphthyridines. nih.gov The functionalization of the final product is dictated by the substituents present on the starting materials. For the synthesis of this compound, this would require a highly functionalized diene and/or dienophile, which could present significant synthetic challenges.
Strategies for Introducing and Modifying Amino and Hydroxyl Functionalities
The precise placement of the amino and hydroxyl groups on the 1,5-naphthyridine framework is paramount for its intended chemical properties. Several synthetic routes have been explored to achieve the desired 3-amino-4-hydroxy substitution pattern.
Direct Amination Approaches for Naphthyridines
Direct amination of a pre-formed naphthyridine ring system represents a straightforward approach to introduce the amino group. One notable method involves the amination of 3-nitro-1,5-naphthyridines. Treatment of 3-nitro-2-X-1,5-naphthyridines (where X can be H, OC2H5, Cl, NH2, or OH) with potassium permanganate (B83412) in liquid ammonia (B1221849) has been shown to yield the corresponding 4-amino-3-nitro-2-X-1,5-naphthyridines. This reaction proceeds through the intermediate formation of a 4-amino-1,4-dihydro-3-nitro-2-X-1,5-naphthyridine, which is then oxidized to the final product. While this specific example leads to amination at the 4-position, it highlights the potential of direct amination on the naphthyridine core, suggesting that with appropriate directing groups and reaction conditions, amination at the 3-position could be achievable.
Nucleophilic Aromatic Substitution in Halogenated Naphthyridines
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of halogenated heterocycles, including 1,5-naphthyridines. The presence of the electron-withdrawing nitrogen atoms in the naphthyridine rings activates the system towards nucleophilic attack, facilitating the displacement of halide leaving groups.
The synthesis of amino-substituted 1,5-naphthyridines can be achieved by reacting a chloro- or bromo-naphthyridine with an appropriate amine nucleophile. For instance, 4-amino-1,5-naphthyridine derivatives have been prepared by the reaction of 4-chloro-1,5-naphthyridine (B1297630) with various amines. Similarly, both 3-bromo- (B131339) and 4-bromo-1,5-naphthyridine (B1283561) can be converted into a mixture of 3-amino- and 4-amino-1,5-naphthyridine upon treatment with potassium amide in liquid ammonia, proceeding through a naphthyridyne intermediate. researchgate.net
To synthesize this compound, a dihalogenated precursor such as 3-bromo-4-chloro-1,5-naphthyridine (B6184063) could be envisioned. A sequential substitution, first with a hydroxyl source (e.g., sodium hydroxide) followed by an amino source (e.g., ammonia or a protected amine), could potentially yield the target molecule. The regioselectivity of such a sequential substitution would be crucial and would depend on the relative reactivity of the two halogenated positions.
Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated 1,5-Naphthyridines
| Starting Material | Nucleophile | Product | Reference |
| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | nih.gov |
| 3-Bromo-1,5-naphthyridine | KNH2/NH3 | 3-Amino-1,5-naphthyridine & 4-Amino-1,5-naphthyridine | researchgate.net |
| 4-Bromo-1,5-naphthyridine | KNH2/NH3 | 3-Amino-1,5-naphthyridine & 4-Amino-1,5-naphthyridine | researchgate.net |
Conversion of Precursor Functional Groups to Amino and Hydroxyl Moieties
A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach is particularly useful when direct amination is challenging or leads to poor regioselectivity. The synthesis of this compound can be envisaged via the preparation of a 3-nitro-1,5-naphthyridin-4-ol intermediate, followed by the chemical reduction of the nitro group.
The reduction of aromatic nitro compounds to their corresponding amines can be accomplished using a variety of reducing agents. nih.govgoogle.com Standard methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine, or metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). google.comacs.org The choice of reducing agent is critical to ensure compatibility with other functional groups present in the molecule, in this case, the hydroxyl group at the 4-position.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Description |
| H2, Pd/C | Catalytic hydrogenation, a widely used and efficient method. |
| Sn/HCl | A classical method for nitro group reduction. |
| Fe/HCl or Fe/NH4Cl | A milder alternative to Sn/HCl, often used for sensitive substrates. |
| Na2S2O4 | Sodium dithionite, a common reducing agent in aqueous media. |
| Hydrazine hydrate, Pd/C | A convenient source of hydrogen for catalytic transfer hydrogenation. |
Regioselective Synthesis of this compound Scaffolds
Building the 1,5-naphthyridine core with the desired substituents already in place or in the form of their precursors is a highly effective strategy for ensuring regiochemical control. Cyclization reactions are central to this approach.
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and can be extended to the synthesis of 4-hydroxy-1,5-naphthyridines. wikipedia.orgmdpi.com This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. nih.govwikipedia.orgmdpi.com Starting with an appropriately substituted 3-aminopyridine, this method can provide the 4-hydroxy-1,5-naphthyridine scaffold. To obtain the 3-amino functionality, a precursor group, such as a nitro group, would need to be present on the initial malonic ester derivative, which would then be carried through the cyclization and subsequently reduced.
Another powerful approach for constructing substituted naphthyridine rings is through multi-component reactions (MCRs). rsc.org MCRs offer the advantage of forming complex molecules in a single step from three or more starting materials, often with high atom economy and efficiency. While specific MCRs leading directly to this compound are not extensively documented, the development of novel MCRs remains an active area of research for the synthesis of diverse heterocyclic scaffolds. rsc.orgekb.eg
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methodologies. The synthesis of 1,5-naphthyridine derivatives has benefited from these advancements, particularly through the use of catalytic systems.
Catalytic Systems in Naphthyridine Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds in the synthesis of arylamines. This methodology can be applied to the amination of halogenated 1,5-naphthyridines. The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand to couple a halo-naphthyridine with an amine. This approach offers high functional group tolerance and can be more efficient than traditional nucleophilic substitution methods. For the synthesis of this compound, a palladium-catalyzed amination of a 3-halo-1,5-naphthyridin-4-ol precursor would be a viable and modern synthetic route.
Table 3: Components of a Typical Buchwald-Hartwig Amination Reaction
| Component | Role | Examples |
| Palladium Precatalyst | The source of the active palladium catalyst. | Pd2(dba)3, Pd(OAc)2 |
| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Xantphos, BINAP, DavePhos |
| Base | Activates the amine and facilitates the reductive elimination step. | NaOt-Bu, Cs2CO3, K3PO4 |
| Solvent | Provides the reaction medium. | Toluene, Dioxane, THF |
In addition to palladium catalysis, other transition metals are also employed in the synthesis and functionalization of naphthyridines. The continuous development of novel catalytic systems is expected to provide even more efficient and selective pathways to compounds like this compound.
One-Pot and Multicomponent Reactions for Synthetic Efficiency
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single synthetic operation. These reactions are characterized by their high atom economy, reduced waste generation, and operational simplicity, making them attractive for the construction of chemical libraries for drug discovery.
A prominent approach to synthesizing the core 4-hydroxy-1,5-naphthyridine structure involves the Gould-Jacobs reaction. nih.govrsc.org This method typically involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative, such as diethyl methylenemalonate, followed by a thermal cyclization. nih.gov While traditionally a two-step process, modifications can streamline this into a one-pot procedure. For instance, the initial condensation and subsequent high-temperature cyclization can be performed in the same reaction vessel by careful control of the reaction conditions.
Multicomponent reactions for analogous naphthyridinone structures have been developed, showcasing the feasibility of this approach for the broader naphthyridine class. For example, a three-component reaction has been utilized to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding naphthyridinones. researchgate.net This strategy highlights the potential for developing a similar MCR for the 1,5-naphthyridine scaffold by selecting appropriate starting materials that would introduce the desired amino and hydroxyl functionalities.
While a direct one-pot, three-component synthesis of this compound is not extensively documented in readily available literature, the principles of MCRs can be applied. A hypothetical one-pot reaction could involve a 3,X-diaminopyridine (where X is a position that would become part of the new ring), a suitable derivative of malonic acid to provide the C2 and C3 carbons, and a cyclization agent.
The following table outlines a generalized scheme for a potential one-pot synthesis based on established principles for related heterocycles.
| Reactant 1 | Reactant 2 | Reactant 3/Catalyst | Potential Product |
| Substituted 3-Aminopyridine | Malonic acid derivative (e.g., cyanoacetyl chloride) | Base (e.g., triethylamine) | Intermediate for cyclization |
| 3,4-Diaminopyridine | Diethyl malonate | High-temperature solvent (e.g., Dowtherm A) | This compound derivative |
Solvent Effects and Reaction Optimization
The choice of solvent and the optimization of reaction conditions are critical factors that significantly influence the yield, purity, and reaction time in the synthesis of this compound and its derivatives.
Solvent Effects:
In the classical Gould-Jacobs and Conrad-Limpach syntheses of 4-hydroxyquinolines and naphthyridines, high-boiling point solvents are often employed to facilitate the high-temperature cyclization step. nih.govwikipedia.org Solvents such as Dowtherm A or diphenyl ether are commonly used to achieve the necessary temperatures for the intramolecular cyclization. nih.gov The polarity and boiling point of the solvent can impact the solubility of reactants and intermediates, as well as the rate of the cyclization reaction. For instance, in some variations of the Gould-Jacobs reaction for preparing 1,5-naphthyridine derivatives, chlorobenzene (B131634) has been used as the solvent for the cyclization step. nih.gov
A systematic study on the Conrad-Limpach synthesis of 4-hydroxyquinolones demonstrated a clear correlation between the solvent's boiling point and the reaction yield. Solvents with boiling points above 250 °C generally provided the best results. The study explored a range of solvents, including alkyl benzoates, 1,2,4-trichlorobenzene, and 2-nitrotoluene, highlighting that higher boiling points lead to improved yields.
The table below summarizes the effect of different high-boiling solvents on the yield of a model Conrad-Limpach reaction.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 41 |
| Propyl Benzoate | 231 | 55 |
| Isobutyl Benzoate | 241 | 66 |
| Dowtherm A | 257 | High |
| 1,2,4-Trichlorobenzene | 214 | Moderate |
| 2-Nitrotoluene | 222 | Moderate |
Reaction Optimization:
Optimization of reaction conditions is crucial for maximizing the yield and minimizing side products. Key parameters that are often optimized include temperature, reaction time, and the choice and concentration of catalysts.
In the synthesis of 1,5-naphthyridinones via the Conrad-Limpach reaction, the temperature of the cyclization step is a critical parameter. This reaction typically requires heating to approximately 250 °C for the ring closure to occur efficiently. wikipedia.org
Catalysts can also play a significant role. For instance, in the Skraup reaction, a related method for synthesizing quinolines and naphthyridines, various catalysts such as iodine have been used to improve yields. nih.gov In modern synthetic approaches, microwave irradiation has been employed to accelerate the synthesis of 4-hydroxy- researchgate.netmdpi.comnaphthyridine-3-carbonitriles, significantly reducing reaction times compared to conventional heating in high-boiling solvents like Dowtherm A. researchgate.net
The optimization of a reaction often involves a systematic variation of these parameters to find the optimal conditions. For example, in the development of a synthetic route to a series of 8-hydroxy-naphthyridines, researchers optimized the reaction conditions for amination and other functionalization reactions by varying the base, solvent, and temperature to achieve the desired products in good yields.
A typical optimization table for a synthetic step might look as follows:
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Dowtherm A | 250 | 2 | 60 |
| 2 | Iodine | Dowtherm A | 250 | 2 | 75 |
| 3 | p-TsOH | Dowtherm A | 250 | 2 | 65 |
| 4 | Iodine | Diphenyl ether | 259 | 2 | 78 |
| 5 | Iodine | Dowtherm A | 230 | 4 | 70 |
Through careful selection of synthetic strategies, such as one-pot multicomponent reactions, and meticulous optimization of solvents and other reaction parameters, the efficient and scalable synthesis of this compound and its derivatives can be achieved, paving the way for further exploration of their chemical and biological properties.
Chemical Reactivity and Transformation Studies of 3 Amino 1,5 Naphthyridin 4 Ol Scaffolds
Electrophilic Reaction Mechanisms
The 1,5-naphthyridine (B1222797) ring is generally considered electron-deficient, making it less susceptible to electrophilic aromatic substitution than benzene. However, the presence of the strongly activating amino and hydroxyl groups at the 3- and 4-positions, respectively, is expected to enhance the electron density of the ring system, thereby influencing the course of electrophilic reactions.
N-Alkylation and N-Acylation Reactions
The 3-amino-1,5-naphthyridin-4-ol scaffold possesses multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two ring nitrogens (N-1 and N-5). This leads to potential regioselectivity challenges in N-alkylation and N-acylation reactions. While alkyl halides readily react with 1,5-naphthyridines to yield N-alkylated products, the specific outcome for the 3-amino-4-hydroxy derivative is influenced by the reaction conditions. nih.gov
In addition to the nitrogen centers, the hydroxyl group at the 4-position can also undergo O-alkylation or O-acylation. The selectivity between N- and O-alkylation can be influenced by factors such as the base, solvent, and the nature of the alkylating agent. organic-chemistry.org For instance, in related heterocyclic systems, the use of different bases and solvents can direct the alkylation towards either the nitrogen or the oxygen atom.
N-acylation of the exocyclic amino group is also a feasible transformation, which can be achieved using various acylating agents such as acid chlorides or anhydrides. This reaction can be used to introduce a variety of functional groups and to modulate the electronic properties of the molecule.
Table 1: Predicted Regioselectivity in Alkylation and Acylation of this compound
| Reagent | Predicted Major Product(s) | Reaction Conditions |
| Alkyl Halide (e.g., CH₃I) | N-alkylation at the exocyclic amino group, N-1, N-5, and/or O-alkylation | Basic conditions (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, THF) |
| Acyl Halide (e.g., CH₃COCl) | N-acylation at the exocyclic amino group and/or O-acylation | Basic conditions (e.g., pyridine (B92270), triethylamine) |
Halogenation and Other Electrophilic Substitutions on the Ring System
Direct halogenation of the 1,5-naphthyridine ring is generally difficult due to its electron-deficient character. However, the presence of the activating amino and hydroxyl groups in this compound is expected to facilitate electrophilic substitution on the ring. The positions ortho and para to these activating groups are the most likely sites for halogenation.
In analogous systems, such as 4-hydroxy-1,5-naphthyridine, halogenation has been successfully achieved. For instance, treatment with phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can introduce a chlorine or bromine atom at the 4-position, by first converting the hydroxyl group into a better leaving group. nih.gov It is anticipated that similar reactivity would be observed with this compound, potentially leading to the formation of 4-halo-3-amino-1,5-naphthyridine derivatives. These halogenated intermediates are valuable precursors for further functionalization via nucleophilic substitution reactions.
Nucleophilic Reaction Mechanisms
The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group.
Direct Amination and Substitution at Ring Positions
Direct amination of the unsubstituted 1,5-naphthyridine ring, for instance through a Chichibabin reaction, typically occurs at the 2- or 4-position. However, in the case of this compound, these positions are already substituted. While direct amination at other positions is less common, it could potentially be achieved under specific conditions or through a deprotometalation-amination sequence on a suitably protected derivative. mdpi.comnih.gov
Displacement of Leaving Groups
A key strategy for the functionalization of the this compound scaffold involves the conversion of the hydroxyl group at the 4-position into a good leaving group, such as a halide or a triflate. These activated intermediates can then undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. nih.gov
For example, the 4-chloro derivative, obtained from the reaction with POCl₃, is expected to be a versatile precursor. The chlorine atom at the 4-position can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities. nih.govnih.gov
Table 2: Representative Nucleophilic Displacement Reactions on 4-Halo-3-amino-1,5-naphthyridine Derivatives
| Nucleophile | Reagent Example | Expected Product |
| Amine | R-NH₂ | 4-Amino-3-amino-1,5-naphthyridine derivative |
| Alkoxide | NaOR | 4-Alkoxy-3-amino-1,5-naphthyridine derivative |
| Thiolate | NaSR | 4-Thioether-3-amino-1,5-naphthyridine derivative |
Reactions with Carbon- and Heteroatom-Centered Nucleophiles
Derivatives of this compound bearing a suitable leaving group at the 4-position are also expected to react with carbon-centered nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), and heteroatom-centered nucleophiles.
For instance, reactions of 4-chloro-1,5-naphthyridines with various amines to form 4-amino-1,5-naphthyridine derivatives have been reported. nih.gov Similarly, reactions with heteroatom nucleophiles like potassium diphenylphosphanide have been shown to proceed on the 1,5-naphthyridine core. nih.gov These reactions provide a powerful tool for the construction of C-C and C-heteroatom bonds, enabling the synthesis of a wide array of novel this compound derivatives with tailored properties.
Oxidation and Reduction Pathways of this compound Systems
The aromatic 1,5-naphthyridine core can undergo both oxidative and reductive transformations, typically targeting either the substituents or the heterocyclic rings, depending on the reaction conditions and reagents employed.
While the oxidation of partially saturated systems like tetrahydro-1,5-naphthyridines to their fully aromatic counterparts is a common strategy, the oxidation of an already aromatic scaffold such as this compound proceeds differently. In this context, oxidative processes would likely target the electron-donating amino and hydroxyl groups.
Under mild oxidative conditions, the aminophenol-like structure of the molecule may be susceptible to transformation into quinone-imine type species. The specific outcomes would be highly dependent on the oxidant used. For instance, strong oxidizing agents could lead to the degradation of the heterocyclic ring system. In related 3-nitro-1,5-naphthyridine (B80776) systems, methylamination has been achieved in the presence of potassium permanganate (B83412), indicating the ring's stability to certain oxidative conditions while functionalization occurs.
The reduction of the 1,5-naphthyridine ring system is a well-established transformation, typically resulting in the selective hydrogenation of one of the pyridine rings to yield 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. This transformation is of significant interest for modifying the scaffold's three-dimensional structure.
Various catalytic systems have been developed for this purpose. Chiral cationic ruthenium-diamine complexes have been successfully employed for the asymmetric hydrogenation of substituted 1,5-naphthyridines, affording tetrahydro-1,5-naphthyridines with high enantioselectivity. Other effective catalysts include platinum(IV) oxide (PtO2) and novel heterogeneous catalysts like N-graphene-modified cobalt nanoparticles, which can activate molecular hydrogen at relatively low temperatures. The choice of catalyst can also impart ring selectivity in the hydrogenation of different naphthyridine isomers, with ruthenium and palladium systems showing orthogonal reactivity. For the this compound scaffold, such reductions would be expected to proceed on the unsubstituted pyridine ring, yielding 3-amino-1,2,3,4-tetrahydro-1,5-naphthyridin-4-ol.
Cross-Coupling Reactions and Functionalization Strategies
Modern functionalization of the 1,5-naphthyridine core heavily relies on transition metal-catalyzed cross-coupling reactions. These methods provide a powerful toolkit for installing a wide variety of substituents, enabling the synthesis of complex molecular architectures. For the this compound system, these strategies would typically first require the conversion of the hydroxyl group to a more reactive triflate or the introduction of a halogen atom onto the naphthyridine skeleton. The conversion of naphthyridinones to halo-naphthyridines using reagents like phosphoryl halides is a key enabling step for such reactions.
Palladium catalysis is the cornerstone of C-C and C-N bond formation on heterocyclic scaffolds. The primary reactions applicable to functionalizing the this compound framework include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between a halo- or triflate-substituted naphthyridine and an organoboron reagent, such as a boronic acid or ester. It allows for the introduction of diverse aryl, heteroaryl, or vinyl groups. Studies on various halo-1,5-naphthyridines have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of a base are effective for this transformation.
| Naphthyridine Substrate | Boronic Acid Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference Analogue |
|---|---|---|---|---|---|
| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 / DMF | High | |
| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 / Toluene/H2O | Good | |
| 2-Chloro-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 / Dioxane | >90% |
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling halo-naphthyridines with a wide range of primary and secondary amines. This method is particularly useful for synthesizing various amino-substituted 1,5-naphthyridines. The choice of palladium precursor, phosphine (B1218219) ligand (e.g., XantPhos, BINAP), and base is crucial for achieving high yields and accommodating sensitive functional groups.
| Naphthyridine Substrate | Amine Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference Analogue |
|---|---|---|---|---|---|
| 2-Chloro-1,5-naphthyridine | Morpholine | Pd(OAc)2 / XantPhos | Cs2CO3 / Dioxane | Good | |
| 2-Bromo-1,5-naphthyridine | Aniline | Pd2(dba)3 / BINAP | NaOtBu / Toluene | 85-95% | |
| 4-Triflate-1,5-naphthyridine | Piperidine | Pd(OAc)2 / X-Phos | K3PO4 / Toluene | High |
Sonogashira Coupling: This coupling reaction constructs carbon-carbon triple bonds by reacting a halo-naphthyridine with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method provides a direct route to alkynyl-substituted 1,5-naphthyridines, which are versatile intermediates for further transformations.
| Naphthyridine Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Yield | Reference Analogue |
|---|---|---|---|---|---|
| 2-Iodo-1,5-naphthyridine | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N / THF | Good-Excellent | |
| 3-Bromo-1,5-naphthyridine | Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Et3N / DMF | High | |
| 2-Chloro-1,5-naphthyridine | 1-Heptyne | Pd(OAc)2 / SPhos / CuI | DBU / Toluene | Good |
Beyond palladium, other transition metals such as copper and cobalt are also utilized for functionalizing N-heterocyclic systems. Copper-catalyzed amination reactions, for example, can serve as a practical alternative to palladium-based methods for C-N bond formation on halopyridine-type substrates. Dicopper complexes involving naphthyridine ligands have been studied for their catalytic activity, such as in azide-alkyne cycloadditions (CuAAC), highlighting the productive interaction between copper catalysts and the naphthyridine framework. Furthermore, cobalt catalysts have been investigated in the context of reductive functionalizations of the 1,5-naphthyridine ring. These alternative metal-catalyzed methods expand the synthetic toolbox for modifying the this compound scaffold.
Rearrangement Reactions Involving Amino-Hydroxyl Naphthyridine Systems
Rearrangement reactions offer pathways to structurally distinct isomers that may not be accessible through direct synthesis. While specific rearrangement studies on this compound are not widely reported, precedents in related naphthyridine systems suggest potential pathways. For instance, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been successfully carried out in the 2,7-naphthyridine (B1199556) series. This type of rearrangement requires an activated aromatic ring and a suitable tethered nucleophile. One could envision a scenario where the amino or hydroxyl group of the this compound scaffold is derivatized with a side chain containing a nucleophile, which could then attack another position on the naphthyridine ring, leading to a skeletal reorganization. The feasibility of such a reaction would depend on the electronic activation of the ring and the length and nature of the tether. Additionally, thermal rearrangements have been noted in other centrosymmetric 1,5-naphthyridine derivatives, indicating the potential for structural reorganization under thermal conditions.
Smiles Rearrangement Mechanisms in Related Naphthyridines
The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution reaction. While specific studies on this compound are not extensively reported, the rearrangement has been observed and studied in the isomeric 2,7-naphthyridine series, providing valuable insights into the potential reactivity of related scaffolds.
A notable example involves the synthesis of 1-amino-3-oxo-2,7-naphthyridines, where a Smiles rearrangement is a key step. The reaction proceeds from 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. Under the influence of a base such as sodium hydroxide (B78521) in ethanol, these compounds undergo rearrangement to yield 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields.
The proposed mechanism for this transformation is initiated by the deprotonation of the hydroxyl group of the 2-hydroxyethylthio substituent. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom to which the sulfur is attached. This leads to the formation of a spirocyclic intermediate. Subsequent cleavage of the C-S bond and protonation of the resulting amino group yields the rearranged product.
Further studies on the rearrangement of 1,3-diamino-2,7-naphthyridines have revealed that the reaction is influenced by steric factors. The nature of the substituent at the 7th position of the 2,7-naphthyridine ring and the type of cyclic amine at the 1st position can affect the rate and outcome of the rearrangement. For instance, it has been observed that in the case of 1-amino-3-oxo-2,7-naphthyridines, the rearrangement occurs more rapidly and is less influenced by the nature of alkyl and cyclic amine groups compared to 1,3-diamino-2,7-naphthyridines.
The driving force for this rearrangement is the formation of a more stable product. The transformation of a thioether to a carbonyl-containing compound is often thermodynamically favorable. Computational studies, such as the calculation of electrostatic potential (ESP) charges, have been employed to understand the increased tendency for this rearrangement. These calculations have shown a significant increase in the positive charge on the cyano group that undergoes the nucleophilic attack, which likely facilitates the reaction.
| Starting Material | Rearranged Product | Key Reagents and Conditions | Reference |
|---|---|---|---|
| 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles | Sodium hydroxide in ethanol | |
| 1,3-diamino-2,7-naphthyridines | Rearranged 1-oxo-2,7-naphthyridine derivatives | Dependent on substituents |
Intramolecular Rearrangement Pathways of this compound
Currently, there is a lack of specific studies in the scientific literature detailing the intramolecular rearrangement pathways of this compound. While the Smiles rearrangement is well-documented for other naphthyridine isomers, its direct applicability to the 1,5-naphthyridine scaffold, particularly with the substitution pattern of this compound, has not been experimentally verified and reported.
Hypothetically, the presence of the amino and hydroxyl groups on adjacent positions (3 and 4) of the 1,5-naphthyridine ring could potentially lead to other types of intramolecular rearrangements under specific conditions. For instance, acid-catalyzed rearrangements could be envisioned, although such reactions would need to overcome the inherent stability of the aromatic naphthyridine system. The tautomeric equilibrium between the 4-ol and the corresponding 4-oxo form (1,5-naphthyridin-4(1H)-one) could also influence its reactivity and potential for rearrangement.
Further research, including experimental studies and computational modeling, is necessary to elucidate the specific intramolecular rearrangement pathways that this compound may undergo. Such investigations would be valuable for expanding the synthetic utility of this scaffold and for the discovery of novel chemical entities.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Amino 1,5 Naphthyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For a molecule like 3-Amino-1,5-naphthyridin-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the structure fully.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the naphthyridine core. The chemical shifts (δ) of these aromatic protons are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing nature of the ring nitrogen atoms. Protons on the pyridine (B92270) ring bearing the substituents will appear at different frequencies than those on the unsubstituted ring. The amino group protons may appear as a broad singlet, and the hydroxyl proton signal can also be observed, though its position may vary depending on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles for heterocyclic compounds. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2 | ~8.0-8.2 | ~145-150 | Proton H2 is adjacent to a ring nitrogen. |
| C3 | - | ~125-130 | Carbon bearing the amino group. |
| C4 | - | ~155-160 | Carbon bearing the hydroxyl group. |
| C4a | - | ~140-145 | Bridgehead carbon. |
| C6 | ~8.5-8.7 | ~150-155 | Proton H6 is between two ring nitrogens (in the 1,5-naphthyridine (B1222797) system). |
| C7 | ~7.4-7.6 | ~120-125 | - |
| C8 | ~8.2-8.4 | ~135-140 | - |
| C8a | - | ~142-147 | Bridgehead carbon. |
| -NH₂ | Broad singlet, ~5.0-7.0 | - | Chemical shift is solvent and concentration dependent. |
| -OH | Broad singlet, ~9.0-11.0 | - | Chemical shift is solvent and concentration dependent. |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for confirming the specific isomer of the compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H6, H7, and H8 on one ring, and would confirm the position of the remaining proton (H2) by its lack of coupling to the other aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å).
For this compound, NOE studies can be used to confirm the regiochemistry. For instance, an NOE correlation between the amino protons and the proton at the C2 position would provide strong evidence for the placement of the amino group at C3. Similarly, correlations between the hydroxyl proton and nearby aromatic protons would help solidify the structural assignment.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have a specific measured mass. For this compound (C₈H₇N₃O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of the molecular ion ([M+H]⁺) to the calculated theoretical mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O |
| Calculated Monoisotopic Mass | 161.05891 g/mol |
| Calculated [M+H]⁺ Mass | 162.06674 |
An experimental HRMS measurement yielding a mass very close to 162.06674 would provide strong evidence for the proposed molecular formula of C₈H₇N₃O.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas, and the masses of the resulting fragment ions are measured. The fragmentation pattern is often unique to a specific molecular structure and can be used to distinguish between isomers.
The fragmentation of protonated this compound would likely proceed through characteristic losses of small, stable neutral molecules. Common fragmentation pathways for such aromatic and heterocyclic systems include the loss of carbon monoxide (CO), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN). Analyzing these pathways provides clues to the connectivity of the original molecule. For example, an initial loss of CO is characteristic of many hydroxy-substituted aromatic systems. Subsequent fragmentation of the naphthyridine core can help to confirm the ring structure.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Proposed Fragment Ion | Neutral Loss | Calculated m/z of Fragment | Notes |
|---|---|---|---|
| [M+H-CO]⁺ | CO | 134.0718 | Loss of carbon monoxide from the hydroxyl-bearing ring. |
| [M+H-NH₃]⁺ | NH₃ | 145.0402 | Loss of ammonia from the amino group. |
| [M+H-CO-HCN]⁺ | CO, HCN | 107.0609 | Sequential loss of CO and then hydrogen cyanide from the pyridine ring. |
By carefully analyzing the data from this comprehensive suite of spectroscopic techniques, the chemical structure of this compound can be elucidated and confirmed with a high degree of confidence.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to exhibit distinct peaks corresponding to the vibrational modes of these groups. The N-H stretching vibrations of the primary amine are anticipated to appear as two bands in the region of 3500-3300 cm⁻¹. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the 3500-3200 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are expected to be found between 3100 and 3000 cm⁻¹.
Furthermore, the C=C and C=N stretching vibrations within the naphthyridine ring system would likely produce a series of sharp bands in the 1650-1450 cm⁻¹ region. The in-plane bending of the N-H bond of the amino group is predicted to cause a peak around 1600 cm⁻¹. The C-O stretching vibration of the hydroxyl group would be expected in the 1260-1000 cm⁻¹ range. The fingerprint region, below 1300 cm⁻¹, would contain a complex pattern of peaks corresponding to various bending vibrations and skeletal vibrations of the entire molecule, which would be unique to this compound.
Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 | Medium (two bands) |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Naphthyridine Ring | C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |
| Amino (-NH₂) | N-H Bend | ~1600 | Medium |
| Hydroxyl (-OH) | C-O Stretch | 1260 - 1000 | Medium to Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
As of the current date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature. Therefore, experimental crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-3000 |
| Z | 4 or 8 |
Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the requested outline and focuses solely on "this compound".
While computational studies, including Density Functional Theory (DFT) and ab initio methods, are commonly employed to investigate the properties of related heterocyclic compounds like aminopyridines and other naphthyridine derivatives, specific findings for this compound have not been published. mdpi.comrsc.orgindexcopernicus.comresearchgate.net These studies on analogous compounds typically explore electronic structure, molecular stability, intermolecular interactions, and reactivity descriptors to understand their chemical behavior. mdpi.com
Should research on the theoretical and computational aspects of this compound become publicly available, an article following the proposed structure could be generated. At present, the lack of specific data prevents the creation of scientifically accurate content for the outlined sections.
Theoretical and Computational Investigations of 3 Amino 1,5 Naphthyridin 4 Ol
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO)
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 3-Amino-1,5-naphthyridin-4-ol, which is crucial for understanding its chemical reactivity and electronic properties, has not been documented.
Electrostatic Potential (ESP) Surface Analysis
Specific data from Electrostatic Potential (ESP) surface analysis, which would identify the electron-rich and electron-poor regions of this compound and thus predict sites for electrophilic and nucleophilic attack, is not available.
Fukui Reactivity Descriptors for Reaction Site Prediction
Quantitative data from Fukui function analysis to predict the most probable sites for electrophilic, nucleophilic, and radical attack on this compound has not been reported in computational studies.
Tautomerism and Isomerization Pathways
Computational Studies on Hydroxy-Keto Tautomerism
While this compound can theoretically exist in hydroxy and keto tautomeric forms, specific computational studies investigating the relative stabilities of these tautomers are not found in the literature.
Energy Barriers and Equilibrium Distributions of Tautomers
There is no available data on the calculated energy barriers for the interconversion between the tautomers of this compound, nor on their predicted equilibrium distribution under various conditions.
Biological Activities and Mechanistic Research of 3 Amino 1,5 Naphthyridin 4 Ol Derivatives
Exploration of Biological Activity within Naphthyridine Scaffolds
The naphthyridine scaffold, a heterocyclic system composed of two fused pyridine (B92270) rings, represents a privileged structure in medicinal chemistry due to its wide array of biological activities. nih.govresearchgate.net Depending on the position of the two nitrogen atoms, six distinct isomers exist (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each providing a unique framework for the development of therapeutic agents. nih.gov Research over several decades has demonstrated that derivatives of these scaffolds possess a broad spectrum of pharmacological effects, including anti-infective, anticancer, anti-inflammatory, and neuroprotective properties. nih.govtandfonline.comnih.govnih.gov
The biological versatility of naphthyridines is highlighted by the diverse applications of its various isomers:
Antimicrobial Activity : The 1,8-naphthyridine (B1210474) core is famously represented by nalidixic acid, a foundational antibacterial agent that inhibits bacterial DNA gyrase. nih.govmdpi.com This discovery spurred the development of numerous fluoroquinolone antibiotics built upon this scaffold. nih.gov Derivatives of other isomers, including 1,5- and 2,7-naphthyridines, have also demonstrated significant antibacterial and antifungal properties. nih.govbenthamdirect.comresearchgate.net
Anticancer Activity : Many naphthyridine derivatives have been investigated for their potential as antineoplastic agents. nih.gov For instance, certain 1,5-naphthyridine (B1222797) derivatives act as topoisomerase I inhibitors, while various aaptamine (B1664758) derivatives, which contain a benzo[de] nih.govmdpi.comnaphthyridine core, show potent cytotoxicity against a range of human cancer cell lines. nih.govnih.gov Furthermore, bisleuconothine A, a 1,7-naphthyridine (B1217170) alkaloid, has shown antiproliferative effects by inhibiting the WNT signaling pathway. nih.gov
Antiviral Activity : The 1,8-naphthyridine scaffold has been a key component in the development of anti-HIV agents, particularly integrase strand transfer inhibitors (INSTIs). tandfonline.comnih.govnih.gov These compounds effectively block the integration of the viral genome into the host cell's DNA. nih.gov
Central Nervous System (CNS) Activity : Certain indolo mdpi.combenthamdirect.comnaphthyridine alkaloids have been shown to exhibit effects on the CNS, including hypnotic, sedative, and hypotensive activities. nih.gov This suggests the potential for naphthyridine derivatives in treating neurological and psychiatric disorders. tandfonline.comnih.gov
Immunomodulatory and Anti-inflammatory Effects : Canthin-6-one, a 1,5-naphthyridine natural product, has demonstrated immunomodulatory activity by reducing the production of pro-inflammatory mediators. nih.gov The broader class of 1,8-naphthyridines has also been explored for its immunomodulatory potential. tandfonline.comnih.gov
The wide range of activities underscores the chemical tractability and pharmacological relevance of the naphthyridine core, making it a continued focus of drug discovery efforts. nih.govtandfonline.com
Molecular Mechanisms of Action for 3-Amino-1,5-naphthyridin-4-ol Analogs
The therapeutic effects of this compound and its related analogs are achieved through various molecular mechanisms. These compounds can interact with specific biological macromolecules, leading to the modulation of their functions. Key mechanisms include enzyme inhibition, receptor binding, interaction with nucleic acids, and modulation of cellular signaling pathways.
A primary mechanism of action for many naphthyridine-based compounds is the inhibition of critical enzymes involved in disease pathology.
Kinase Inhibition : Some 1,5-naphthyridine derivatives have been identified as potential inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. researchgate.net
DNA Gyrase and Topoisomerase Inhibition : The 1,8-naphthyridine core is a well-established inhibitor of bacterial DNA gyrase, which is essential for DNA replication. mdpi.comnih.govnih.gov This inhibition is the basis for the antibacterial action of nalidixic acid and its successors. mdpi.com In the context of anticancer therapy, certain phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit topoisomerase I (Top1), an enzyme crucial for relaxing DNA supercoiling during replication and transcription. nih.gov
Integrase Inhibition : Naphthyridinone-containing compounds, particularly those with a 1,8-naphthyridine scaffold, are potent inhibitors of HIV-1 integrase. nih.govresearchgate.netnih.gov These agents chelate magnesium ions in the enzyme's active site, preventing the integration of viral DNA into the host genome, a critical step in the HIV lifecycle. nih.gov
| Naphthyridine Scaffold | Target Enzyme | Therapeutic Area | Example Compound Class |
|---|---|---|---|
| 1,5-Naphthyridine | Topoisomerase I | Anticancer | Phenyl- and indeno-1,5-naphthyridines nih.gov |
| 1,5-Naphthyridine | c-Met Kinase | Anticancer | 1,5-Naphthyridine derivatives researchgate.net |
| 1,8-Naphthyridine | DNA Gyrase | Antibacterial | Nalidixic acid derivatives mdpi.comnih.gov |
| 1,8-Naphthyridine | HIV-1 Integrase | Antiviral (HIV) | Naphthyridinone derivatives nih.govnih.gov |
Naphthyridine analogs can exert their effects by binding to and modulating the function of various cell surface receptors.
Adrenoceptors : While direct studies on this compound analogs are limited, other heterocyclic compounds have been shown to interact with adrenoceptors. For example, the β3-adrenoceptor agonist L755507 and antagonist L748337 demonstrate how structurally complex molecules can modulate receptor signaling pathways, coupling to G-proteins to activate or inhibit downstream effectors like adenylate cyclase and MAP kinases. nih.gov This provides a model for how naphthyridine derivatives could potentially be designed to target such receptors.
Adenosine (B11128) Receptors : Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors involved in a multitude of physiological processes, making them attractive drug targets. frontiersin.orgnih.gov Various heterocyclic compounds, including amino-3,5-dicyanopyridines, act as potent adenosine receptor ligands, with some showing pan-ligand activity and others demonstrating high selectivity for a specific subtype. mdpi.com The A3 adenosine receptor, in particular, is a target for inflammatory diseases. unife.it The ability to tune affinity and selectivity through small structural modifications in these scaffolds suggests a potential avenue for developing 1,5-naphthyridine derivatives as adenosine receptor modulators. mdpi.comnih.gov
αvβ3 Antagonism : The αvβ3 integrin receptor is involved in processes such as angiogenesis and tumor metastasis. While specific data on this compound analogs as αvβ3 antagonists is not prevalent, the general principle of targeting this receptor with small molecules is an established therapeutic strategy that could be explored with the naphthyridine scaffold.
Beyond enzyme inhibition, some naphthyridine derivatives can interact directly with nucleic acids. This interaction can occur through various modes, including intercalation between base pairs, binding to the minor or major grooves, or stabilizing alternative DNA structures like G-quadruplexes.
Studies on 2-amino-1,8-naphthyridine dimers have shown that these molecules can bind to and stabilize cytosine-rich DNA motifs. nih.gov The specific linkage position between the two naphthyridine units significantly affects the binding affinity and sequence specificity for both DNA and RNA. nih.gov Other planar aromatic systems, such as naphthalenediimides (NDIs), are known to stabilize G-quadruplex DNA structures, which are overexpressed in the promoter regions of many oncogenes. nih.gov The planar nature of the 1,5-naphthyridine core suggests a similar potential for its derivatives to interact with and stabilize various nucleic acid structures, thereby interfering with processes like transcription and replication.
Naphthyridine derivatives can influence cellular function by inhibiting key proteins in signaling cascades.
Epidermal Growth Factor Receptor (EGFR) Inhibition : EGFR is a receptor tyrosine kinase that, upon activation, triggers pathways leading to cell proliferation and survival. Its overactivity is a hallmark of many cancers. While specific inhibitors based on the this compound scaffold are not extensively documented in the provided sources, the general strategy of targeting the ATP-binding site of kinases is a common mechanism for many heterocyclic inhibitors.
Phosphodiesterase 4 (PDE4) Inhibition : Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. nih.govnih.gov The inhibition of PDE enzymes has been explored as a therapeutic strategy for respiratory and autoimmune diseases. nih.gov Notably, various heterocyclic structures, including pyridazinones and naphthyridines, have been classified as PDE4 inhibitors. nih.gov Specifically, 1,6-naphthyridin-2(1H)-one derivatives have been identified as novel inhibitors of the related enzyme, cAMP PDE III. nih.gov This demonstrates the potential of the broader naphthyridine class to modulate cellular signaling by targeting phosphodiesterases.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For this compound derivatives, these studies, combined with pharmacophore modeling, provide a roadmap for designing more potent and selective compounds. A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response." nih.gov
Research on various naphthyridine analogs reveals several key structural features that are consistently important for biological potency. While direct studies on this compound are limited, principles can be extrapolated from closely related scaffolds.
The 4-ol (Hydroxyl) Group: The hydroxyl group at the C4 position is a key hydrogen bond donor and can also act as an acceptor. In many heterocyclic inhibitors, such hydroxyl groups form essential interactions with amino acid residues like aspartate or glutamate (B1630785) in the active site of enzymes. Its acidity and rotational freedom are important characteristics.
The 3-amino Group: The amino group at the C3 position serves as a potent hydrogen bond donor. Its presence adjacent to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond, which may planarize a portion of the molecule and influence its preferred conformation for receptor binding. Furthermore, this amino group can be a key anchoring point to the biological target. The basicity of this group can be modulated by substituents to optimize interactions. nih.gov
Substitution at Other Positions: SAR studies on related 1,5-naphthyridine derivatives have shown that substitution at other positions, such as C2 and C7, can significantly impact activity. For instance, in a series of 1,5-tetrahydronaphthyridine-based CETP inhibitors, modifications at these positions were crucial for optimizing potency. researchgate.net Similarly, for antileishmanial 8-hydroxy-1,6-naphthyridines, introducing substituents at the 5-position was a successful strategy for improving metabolic stability and potency. nih.gov
A general pharmacophore model for a naphthyridine-based inhibitor might include features such as hydrogen bond donors (from the amino and hydroxyl groups), hydrogen bond acceptors (from the ring nitrogens), and an aromatic ring feature to facilitate π-π stacking interactions. frontiersin.org
The insights gained from SAR and pharmacophore modeling are directly applied to the rational design of optimized derivatives. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different biologically active molecules into a single new compound. For example, acknowledging the known activity of the 1,8-naphthyridine core, piperazine, and benzamide (B126) as anti-tubercular agents, researchers have designed hybrid molecules incorporating these scaffolds. rsc.org A similar approach could be applied to the this compound core, linking it to other known active fragments to create novel derivatives with potentially synergistic or enhanced activity.
Substituent Modulation: Based on SAR data, specific substituents can be introduced to fine-tune the molecule's properties. For example, adding electron-withdrawing groups can alter the pKa of the amino or hydroxyl groups, potentially strengthening hydrogen bonds. Introducing bulky groups can provide steric hindrance to prevent unwanted metabolic reactions or enhance selectivity for a specific target. The development of 4-amino substituted 1,5-naphthyridines highlights how different amino groups can be introduced to modulate activity. researchgate.net
Conformational Constraint: Introducing cyclic structures or intramolecular hydrogen bonds can lock the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the target, which can lead to a significant increase in affinity. The relative positions of the 3-amino and 4-ol groups on the 1,5-naphthyridine scaffold are well-suited for such conformational control.
The table below illustrates how SAR data from a series of related 5-substituted 8-hydroxy-1,6-naphthyridine derivatives informs rational design. Although a different isomer, the principles of substituent effects are broadly applicable.
| Compound ID | 5-Position Substituent | Rationale for Modification | Observed Potency (pEC50) |
| 7 | -H | Parent Compound | 6.1 |
| 31 | Tetrahydropyran-4-yl-amino | Introduce bulky, polar group | 5.3 |
| 32 | Morpholino | Introduce alternative polar heterocycle | <5.0 |
| Parent of 26 | 4-Fluorophenyl | Introduce aromatic ring for potential π-stacking | 6.8 |
| 26 | 4-Fluorophenyl-CH2- | Increase flexibility and explore linker effects | 6.7 |
Data adapted from research on antileishmanial 8-hydroxy-1,6-naphthyridines. nih.gov
This interactive table demonstrates that simple substitutions can have a profound impact on biological activity, with the 4-fluorophenyl group significantly enhancing potency compared to the parent compound, while bulky aliphatic amines were detrimental.
Investigation of Bioisosteric Replacements and Scaffold Modifications
Beyond simple substituent changes, more profound alterations to the molecular structure, such as bioisosteric replacements and scaffold modifications, are powerful tools in drug design. nih.gov
Bioisosteric Replacements: Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties like toxicity or metabolism. acs.org
Hydroxyl Group Replacement: The 4-hydroxyl group could be replaced with bioisosteres like -NHOH, -SH, or a tetrazole ring. These groups can mimic the hydrogen bonding properties of the hydroxyl group but offer different pKa values and metabolic profiles.
Amino Group Replacement: The 3-amino group could be replaced by groups such as -OH, -CH3, or -Cl to probe the importance of its hydrogen-bonding and basic properties.
Ring Atom Modification: One of the pyridine rings in the naphthyridine core could be replaced by another heterocycle, such as a pyrimidine, pyrazole, or quinoline (B57606), in an example of scaffold hopping. This can lead to entirely new classes of compounds with different patentability and selectivity profiles.
Scaffold Saturation: The aromaticity of the scaffold can be altered. For example, the creation of 1,5-tetrahydronaphthyridines introduces conformational flexibility and changes the shape of the molecule, which can lead to improved binding affinity and different biological activities, as seen in the development of CETP inhibitors. researchgate.net
The nature and position of substituents not only affect potency but can also influence the compound's mechanism of action. Different substituents can alter the electronic properties of the 1,5-naphthyridine ring system, which can, in turn, affect how the molecule interacts with its biological target on a sub-molecular level.
Electronic Effects: The placement of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano, halogens) can significantly change the electron density on the naphthyridine nitrogens and the pKa of the amino and hydroxyl groups. researchgate.net This can switch the molecule's role from a simple binder to a covalent inhibitor or alter its preference for different conformational states of a target protein. For instance, studies on substituted N-phenylacetamide derivatives of 1,8-naphthyridine showed that compounds with electron-withdrawing groups like -NO2 or -Cl exhibited superior anti-tubercular activity. rsc.org
Steric Effects: The size and shape of a substituent can dictate the orientation of the molecule within a binding pocket. A bulky substituent may force the entire scaffold to adopt a different binding mode, potentially engaging with different amino acid residues and leading to a different pharmacological outcome (e.g., agonist vs. antagonist activity). The fluorescence behavior of amino-substituted naphthalimides demonstrates how the position of a single amino group can drastically alter photophysical properties due to changes in intramolecular charge transfer, a principle that also applies to receptor interactions. rsc.org
The following table summarizes the potential impact of different substituent types on the properties of a this compound core.
| Substituent Type | Example | Position on Ring | Potential Impact |
| Electron-Donating | -OCH3, -CH3 | C7, C8 | Increases electron density on the ring system, may increase pKa of ring nitrogens. |
| Electron-Withdrawing | -Cl, -CF3, -NO2 | C2, C7 | Decreases electron density, can enhance hydrogen bond donating capacity of -NH2 and -OH groups. |
| Bulky/Hydrophobic | -t-Butyl, -Phenyl | C2, C7 | Can provide favorable van der Waals interactions or introduce steric hindrance to control binding orientation. |
| Polar/H-Bonding | -C(O)NH2, -SO2NH2 | C2, C7 | Can form additional hydrogen bonds with the target to increase affinity and selectivity. |
This systematic approach of modifying substituents and evaluating the resulting changes in activity is the cornerstone of medicinal chemistry efforts to optimize lead compounds into clinical candidates.
Advanced Applications and Future Research Directions for 3 Amino 1,5 Naphthyridin 4 Ol in Chemical Biology and Material Science
Development of 3-Amino-1,5-naphthyridin-4-ol as a Chemical Probe
The development of small molecules as chemical probes is essential for dissecting complex biological processes. The structure of this compound is well-suited for the design of such tools for target identification and bio-imaging.
While direct research into this compound as a probe for target identification is still in its nascent stages, the broader class of naphthyridine derivatives has shown considerable promise. The mechanism of action for such compounds typically involves specific interactions with biological targets like enzymes, receptors, or nucleic acids. For instance, related naphthyridinone structures have been investigated as inhibitors of macrophage migration inhibitory factor (MIF), where the lactam carbonyl group engages in crucial hydrogen bonding with lysine (B10760008) residues in the protein's active site.
Similarly, the amino and hydroxyl groups of this compound could participate in hydrogen bonding and other non-covalent interactions, enabling it to bind to specific biological macromolecules. Libraries based on related scaffolds, such as 3-amino-1,2,4-triazines, have been successfully used to identify potent and selective inhibitors of key cellular enzymes like pyruvate (B1213749) dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. nih.gov This precedent suggests that this compound could serve as a core scaffold for developing libraries of compounds aimed at identifying and validating new therapeutic targets.
The inherent photophysical properties of aromatic heterocyclic systems like naphthyridines make them attractive candidates for the development of fluorescent and luminescent probes. Reaction-based fluorescent probes are particularly effective for the real-time detection of biologically relevant molecules and ions, offering high sensitivity and spatiotemporal resolution. rsc.org The design of such probes often relies on an amino-substituted aromatic core that can undergo a detectable change in its fluorescence properties upon interaction with an analyte. rsc.org
Although specific studies on the fluorescence of this compound are limited, its structure is analogous to other fluorogenic systems. The interaction of its amino or hydroxyl groups with specific cellular components could modulate the electronic structure of the naphthyridine ring, leading to a turn-on or ratiometric fluorescent response. Furthermore, its ability to chelate metal ions opens the possibility of creating luminescent metal complexes, for instance with lanthanides like Europium(III), a strategy that has been explored with other 1,5-naphthyridine (B1222797) derivatives. mdpi.com The development of this compound-based probes for imaging metal ions, reactive oxygen species, or specific enzymatic activities within biological systems represents a promising avenue for future research.
Coordination Chemistry and Supramolecular Assembly
The arrangement of nitrogen atoms within the 1,5-naphthyridine ring, along with its functional substituents, makes this compound an excellent candidate for applications in coordination chemistry and the construction of ordered supramolecular structures.
The 1,5-naphthyridine framework contains two nitrogen donor atoms which, due to their geometry, typically bind to different metal centers, making them effective bridging ligands. nih.gov The addition of the 3-amino and 4-hydroxyl groups on the this compound scaffold introduces further coordination sites, allowing it to act as a multidentate chelating ligand. This versatility enables the formation of stable complexes with a wide range of transition metals.
Research on related amino-triazine ligands has demonstrated the synthesis of stable Palladium(II) complexes designed to study interactions with biologically relevant molecules, including DNA. nih.gov The resulting complexes showed the potential to bind to DNA through electrostatic or groove-binding modes. nih.gov The ability of this compound to form well-defined metal complexes suggests its utility in catalysis, bioinorganic chemistry, and the development of metal-based therapeutic agents.
| Potential Metal Ion | Potential Application of Complex | Rationale |
| Palladium(II), Platinum(II) | Catalysis, DNA-binding agents | Known to form stable complexes with N-heterocycles for cross-coupling reactions and anticancer applications. nih.gov |
| Copper(II), Zinc(II) | Antimicrobial agents, Sensors | Metal complexes often exhibit enhanced biological activity compared to the free ligand. researchgate.net |
| Europium(III), Terbium(III) | Luminescent materials, Bio-imaging probes | 1,5-Naphthyridine ligands have been used to synthesize highly luminescent lanthanide complexes. mdpi.com |
| Ruthenium(II) | Photodynamic therapy, Electronics | Ru-complexes with naphthyridinone ligands show potential in photochemistry and materials science. |
This table presents potential applications based on the known coordination chemistry of 1,5-naphthyridine and related heterocyclic ligands.
Supramolecular self-assembly utilizes non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize small molecules into well-defined nanomaterials. nih.gov Amino acids and their derivatives are prominent building blocks in this field, capable of forming structures like nanofibers, ribbons, and hydrogels. mdpi.comrsc.org
This compound possesses all the necessary features to act as a robust building block for supramolecular assembly.
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups, along with the ring nitrogens, can act as both hydrogen bond donors and acceptors.
π-π Stacking: The extended, planar aromatic surface of the naphthyridine core facilitates strong intermolecular π-π stacking interactions.
These driving forces could guide the self-assembly of this compound into one-dimensional nanofibers or two-dimensional sheets. Such materials could find applications in tissue engineering, drug delivery, and the fabrication of conductive hydrogels, an area where co-assembly of donor-acceptor molecules has shown significant promise. nih.gov
Emerging Roles in Advanced Materials Science
Beyond its applications in biology, this compound is recognized as a valuable component in the field of materials science. bldpharm.com Its electronic properties and ability to form robust, extended structures make it suitable for use in next-generation electronic and crystalline materials.
The compound is listed as a building block for several advanced material types, including:
Metal-Organic Framework (MOF) Ligands: MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The multiple coordination sites on this compound make it an ideal ligand for creating porous frameworks with potential applications in gas storage, separation, and catalysis.
OLED Materials: The electron-deficient nature of the 1,5-naphthyridine ring is a desirable characteristic for host materials or emissive components in Organic Light-Emitting Diodes (OLEDs). Bromo-substituted naphthyridinones, for example, are utilized in organic electronics due to their electron-withdrawing properties.
Electronic Materials: The capacity for strong intermolecular π-π stacking and hydrogen bonding suggests that materials derived from this compound could exhibit semiconducting properties, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices. bldpharm.com
The continued exploration of this compound's synthesis and polymerization will likely lead to novel materials with tailored electronic and physical properties.
Optical and Photophysical Properties of Naphthyridine Systems
The optical and photophysical properties of naphthyridine derivatives are of significant interest due to their potential in developing fluorescent probes and materials. These properties are highly sensitive to the molecular structure, particularly the nature and position of substituents, as well as the surrounding environment.
Naphthyridine systems, like the related naphthalimides, often exhibit fluorescence. nih.govmdpi.com The introduction of an amino group, as in this compound, typically creates a "push-pull" electronic structure, where the amino group acts as an electron donor and the naphthyridine core acts as an electron acceptor. researchgate.net This configuration can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is crucial for many of their applications. researchgate.net
The fluorescence behavior of amino-substituted nitrogen heterocycles is strongly dependent on the position of the amino group and the polarity of the solvent. researchgate.netrsc.org For instance, studies on amino-substituted 1,8-naphthalimides show that moving the amino group to different positions on the aromatic core leads to dramatic changes in fluorescence spectra and quantum yields. rsc.org Derivatives with strong solvent-dependent fluorescence are described as exhibiting solvatochromism, where the color of the fluorescence changes with solvent polarity. rsc.org This is often accompanied by a decrease in fluorescence quantum yield in more polar solvents. rsc.org Some derivatives have fluorescence lifetimes in the range of 0.5 to 10 nanoseconds depending on the solvent. nih.govmdpi.com The hydroxyl group in the 4-position of the target compound can further modulate these properties through its electronic effects and its potential for hydrogen bonding.
Table 1: Illustrative Photophysical Properties of Amino-Substituted Naphthalimides in Different Solvents Data is illustrative of general trends for similar structures, not specific to this compound.
| Compound | Solvent | Fluorescence Max (λFmax) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 4-Amino-1,8-naphthalimide (4APNI) | Hexane | 460 nm (Blue) | - | rsc.org |
| Methanol | 538 nm (Yellow) | Decreased | ||
| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | 429 nm (Blue) | - | rsc.org |
| Methanol | 564 nm (Orange-Yellow) | Decreased |
Application in Sensors and Molecular Switches
The unique photophysical properties of naphthyridine derivatives make them excellent candidates for the development of fluorescent sensors and molecular switches. acs.org Fluorescent sensors operate by signaling the presence of a specific analyte through a change in their fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in emission wavelength. nih.gov
The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET). selectscience.net In a PET sensor, the fluorescence of the fluorophore (the naphthyridine core) is initially quenched by a nearby receptor unit. Upon binding of the target analyte to the receptor, the PET process is inhibited, and fluorescence is restored. The amino and hydroxyl groups of this compound can serve as, or be easily modified to create, specific receptor sites for various analytes, including metal ions and small molecules. rsc.org
For example, naphthyridine-based probes have been developed for the detection of amines and proteins in aqueous media. acs.org Similarly, related naphthalimide structures have been successfully used to create reactivity-based sensors for hazardous chemicals like phosgene, where a chemical reaction with the analyte triggers a distinct fluorescence response. nih.govrsc.org The 3-amino and 4-hydroxyl groups on the target compound provide reactive sites that could be exploited to design highly selective and sensitive sensors for a variety of biologically and environmentally important species.
Interdisciplinary Research Frontiers
Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery
The intersection of chemistry with data science is revolutionizing drug discovery. nih.gov Chemoinformatics and artificial intelligence (AI) are powerful tools for navigating the vast chemical space to identify and optimize new drug candidates. nih.govnih.gov Nitrogen-containing heterocycles are of paramount importance in this field, with statistics showing that approximately 60-85% of all FDA-approved drugs contain at least one nitrogen heterocycle. nih.govmdpi.comou.edu
For a molecule like this compound, AI and machine learning models can be employed in several ways:
Virtual Screening: AI models can screen vast virtual libraries of derivatives to predict their biological activity against specific targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to establish mathematical relationships between the chemical structure of naphthyridine derivatives and their observed biological activity or properties. mdpi.com This allows for the rational design of new derivatives with improved potency and selectivity. researchgate.net
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process and reducing late-stage failures. mdpi.com
By integrating these computational approaches, researchers can accelerate the journey from a promising scaffold like this compound to a viable drug candidate, saving significant time and resources. researchgate.net
Automated Synthesis and High-Throughput Screening of Derivatives
To fully leverage the insights from chemoinformatics, a rapid means of synthesizing and testing new compounds is required. Automated synthesis platforms can be programmed to perform multi-step reactions, enabling the creation of large libraries of this compound derivatives with diverse substitutions.
Once a library is synthesized, High-Throughput Screening (HTS) is used to rapidly assess the biological activity of thousands of compounds. drugdiscoverytrends.com Since many naphthyridine derivatives are explored as kinase inhibitors, various HTS assays have been developed for this purpose. nih.gov These often involve measuring the production of adenosine (B11128) diphosphate (B83284) (ADP), a universal product of kinase reactions. nih.gov
Table 2: Examples of High-Throughput Screening (HTS) Methods for Kinase Inhibitors
| HTS Method | Principle | Signal Detected | Key Advantage | Reference |
|---|---|---|---|---|
| Enzyme-Coupled Fluorescence Assay | ADP produced by the kinase is converted to a fluorescent product (e.g., resorufin) through a series of coupled enzyme reactions. | Fluorescence | Simple, cost-effective, and robust. | nih.gov |
| ADP-Glo™ Kinase Assay | A luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction. | Luminescence | Universal for any kinase, high sensitivity, and low interference from compounds. | promega.com |
| Labeled Kinase Binding Assay | Uses an environmentally sensitive fluorophore attached to the kinase to detect ligands that bind and stabilize a specific (e.g., inactive) conformation. | Fluorescence | Can identify inhibitors with different binding modes, not just ATP-competitive ones. | acs.org |
The combination of automated synthesis and HTS allows for an efficient cycle of design-make-test-analyze, dramatically accelerating the optimization of lead compounds derived from the this compound scaffold.
Sustainable Synthesis and Environmental Considerations
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of naphthyridine cores has been a focus of such improvements.
Traditional methods for synthesizing quinolines and naphthyridines, such as the Skraup or Friedländer reactions, often require harsh conditions, including high temperatures and strong acids. nih.govacs.org Recent research has demonstrated greener alternatives. For instance, the Friedländer reaction has been successfully performed using water as the solvent, which is a significant improvement over traditional organic solvents. rsc.org
Furthermore, microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions for the synthesis of various naphthyridine isomers. sphinxsai.com Another innovative approach involves the use of inexpensive and biocompatible ionic liquids, such as choline (B1196258) hydroxide (B78521), as catalysts for the gram-scale synthesis of naphthyridines in water. acs.org Adopting these sustainable methods for the production of this compound and its derivatives would not only reduce the environmental impact of the research but also align with the growing demand for environmentally responsible manufacturing processes in the chemical and pharmaceutical industries.
Table 3: Comparison of Conventional and Sustainable Synthetic Approaches for Naphthyridines
| Approach | Typical Conditions | Solvent | Advantages | Reference |
|---|---|---|---|---|
| Conventional (e.g., Skraup) | High temperature, strong acid (e.g., H2SO4), oxidizing agent. | Often neat or high-boiling organic solvents. | Well-established, versatile. | nih.gov |
| Microwave-Assisted | Microwave irradiation, often catalyst-mediated. | Varies, can use greener solvents. | Rapid heating, reduced reaction times, higher yields. | sphinxsai.com |
| Aqueous Synthesis (Friedländer) | Moderate heat, may use a catalyst. | Water. | Environmentally benign solvent, simplified workup. | acs.orgrsc.org |
| Biocompatible Ionic Liquid Catalysis | Mild conditions. | Water. | Metal-free, non-toxic, recyclable catalyst system. | acs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-amino-1,5-naphthyridin-4-ol and its derivatives?
- Methodology : Condensation reactions under basic conditions are commonly employed. For example, 2-aminoisonicotinaldehyde derivatives can react with aryl ketones to form 1,5-naphthyridine cores . A typical procedure involves refluxing intermediates like 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by recrystallization .
- Key Considerations : Reaction temperature (ambient vs. reflux) and solvent selection (ethanol, DMF) significantly impact yield and purity.
Q. How can spectroscopic techniques (NMR, FAB-MS) be optimized for characterizing this compound derivatives?
- Methodology :
- NMR : Use deuterated solvents (DMSO-d6) to resolve NH2 proton signals, which often exchange with D2O . For example, NH2 protons in triazole derivatives appear as singlets at δ 6.23 ppm .
- FAB-MS : Employ high-resolution mass spectrometry to confirm molecular ions (e.g., [M+1]+ at m/z 345.19) and fragmentation patterns .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to validate structural assignments.
Advanced Research Questions
Q. How can reaction conditions be tailored to resolve contradictions in yield and purity for 1,5-naphthyridine derivatives?
- Case Study : reports a 50% yield for 4-chloro-2-methoxy-1,5-naphthyridine aminolysis under reflux, while notes 80% yields for similar reactions using SOCl2 and Me2NCHO at low temperatures.
- Resolution Strategy :
- Optimize acid catalysts (e.g., HCl vs. SOCl2) to enhance electrophilicity of intermediates .
- Use polar aprotic solvents (DMF, Me2NCHO) to stabilize charged intermediates and reduce side reactions .
Q. What strategies are effective for designing this compound-based antimicrobial agents with improved activity?
- Methodology :
- Derivatization : Introduce thioether or triazole moieties via nucleophilic substitution (e.g., alkyl/aralkyl halides reacting with 4-amino-5-thioxo-triazole derivatives) .
- Structure-Activity Relationships (SAR) : Compare MIC values of derivatives with varying substituents (e.g., methylthio vs. allylthio groups) .
Q. How can conflicting reports on the stability of 1,5-naphthyridine intermediates under acidic conditions be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
